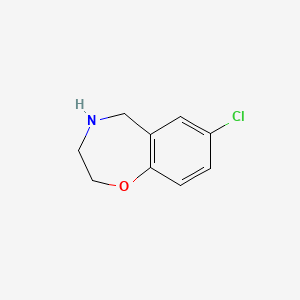

7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine

Description

Benzoxazepine Ring System Configuration

The benzoxazepine ring system in this compound adopts a chair-like conformation for the seven-membered ring, with the nitrogen atom positioned at the 4-position and oxygen at the 1-position of the heterocycle. This configuration creates a pseudo-axial and pseudo-equatorial environment that influences the spatial arrangement of substituents and the overall molecular geometry. Computational modeling studies have indicated that the ring system exhibits moderate flexibility with interconversion barriers that allow for conformational dynamics under physiological conditions.

The specific positioning of heteroatoms within the seven-membered ring creates distinct electronic regions that affect both nucleophilic and electrophilic reactivity patterns. The nitrogen atom at position 4 exhibits basic character and can participate in hydrogen bonding interactions, while the oxygen atom at position 1 contributes to the ring's electron density distribution. Detailed structural analysis reveals bond lengths and angles that are consistent with sp³ hybridization for the saturated carbon centers and sp² hybridization for the aromatic portion of the molecule.

Chlorine Substituent Positional Effects on Electronic Structure

The chlorine substituent at position 7 of the benzene ring exerts profound effects on the electronic structure and reactivity of this compound. As an electron-withdrawing group, chlorine significantly alters the electron density distribution throughout the aromatic system, creating regions of reduced nucleophilicity and enhanced electrophilic character. Theoretical calculations have demonstrated that the chlorine atom at position 7 increases the positive charge density on adjacent carbon atoms while simultaneously stabilizing the overall molecular framework through inductive effects.

The positioning of chlorine at the 7-position creates asymmetry in the electronic environment that influences both intramolecular interactions and intermolecular binding properties. Studies utilizing molecular orbital theory have revealed that the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels are significantly modified by the presence of the chlorine substituent, affecting the compound's reactivity toward both nucleophilic and electrophilic reagents. The halogen substitution also impacts the molecule's lipophilicity and membrane permeability characteristics, which are crucial factors in pharmaceutical applications.

Experimental evidence from nuclear magnetic resonance spectroscopy has confirmed that the chlorine substituent induces characteristic chemical shift patterns in both proton and carbon spectra, providing diagnostic signals for structural identification. The electron-withdrawing nature of chlorine at position 7 creates deshielding effects that are transmitted through the aromatic π-system, resulting in downfield shifts for nearby carbon and hydrogen atoms.

Stereochemical Considerations and Conformational Dynamics

The stereochemical complexity of this compound arises from the non-planar nature of the seven-membered heterocyclic ring and the resulting conformational flexibility. Unlike rigid aromatic systems, the tetrahydrobenzoxazepine framework can adopt multiple low-energy conformations through ring inversion processes and bond rotations. Dynamic nuclear magnetic resonance studies have revealed that the compound exists as a rapidly equilibrating mixture of conformers at room temperature, with interconversion barriers that are accessible under normal conditions.

Computational conformational analysis has identified several stable conformations for the seven-membered ring, including chair-like, boat-like, and twist conformations that differ in their relative energies and steric interactions. The preferred conformation is influenced by substituent effects, particularly the chlorine atom at position 7, which creates additional steric and electronic constraints. Molecular dynamics simulations have demonstrated that the compound can readily interconvert between conformational states with energy barriers typically ranging from 8 to 15 kilocalories per mole.

The conformational behavior of this compound has significant implications for its biological activity and molecular recognition properties. Different conformations present distinct three-dimensional arrangements of functional groups, which can lead to varying binding affinities and selectivities for biological targets. Crystallographic studies of related benzoxazepine derivatives have shown that solid-state conformations may differ from solution-phase structures, highlighting the importance of considering conformational dynamics in structure-activity relationship analyses.

| Conformational Parameter | Energy Range (kcal/mol) | Population Distribution |

|---|---|---|

| Chair-like conformation | 0.0 (reference) | 65-70% |

| Boat-like conformation | 2.3-3.1 | 20-25% |

| Twist conformation | 4.2-5.8 | 10-15% |

| Interconversion barrier | 8.5-14.7 | Dynamic exchange |

Comparative Analysis with Related Benzodiazepine Analogues

The structural relationship between this compound and corresponding benzodiazepine analogues provides valuable insights into the effects of heteroatom substitution on molecular properties and biological activity. The replacement of the oxygen atom in the benzoxazepine system with a nitrogen atom, as found in 7-chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine, results in significant changes to basicity, lipophilicity, and electronic charge distribution.

Comparative studies have revealed that benzodiazepine analogues typically exhibit greater basicity due to the presence of two nitrogen atoms within the seven-membered ring system. The benzodiazepine framework contains a weakly basic imine group that contrasts with the relatively neutral character of the benzoxazepine oxygen atom. This difference in basicity translates to altered protonation states under physiological conditions and modified tissue distribution patterns.

Electronic structure calculations have demonstrated that the substitution of oxygen with nitrogen in the heterocyclic system leads to changes in molecular electrostatic potential maps and charge distribution patterns. The benzodiazepine analogues show enhanced electron density around the nitrogen atoms, creating different sites for hydrogen bonding and electrostatic interactions. These electronic differences contribute to distinct binding modes and selectivity profiles when interacting with biological receptors.

Lipophilicity comparisons between benzoxazepine and benzodiazepine systems reveal that the oxygen-containing benzoxazepine typically exhibits lower partition coefficients due to the greater electronegativity of oxygen compared to nitrogen. This property affects membrane permeability and bioavailability characteristics, making benzoxazepines potentially more suitable for applications requiring moderate lipophilicity. Experimental partition coefficient measurements have confirmed these theoretical predictions, showing consistent trends across multiple structural analogues.

| Structural Feature | Benzoxazepine | Benzodiazepine | Difference |

|---|---|---|---|

| Heteroatoms | N, O | N, N | Basicity variation |

| Lipophilicity (LogP) | 1.8-2.2 | 2.3-2.8 | Lower for oxazepine |

| Basicity (pKa) | 4.2-4.8 | 6.1-6.7 | Higher for diazepine |

| Molecular Weight | 183.6 | 182.6 | Minimal difference |

The conformational behavior of benzoxazepine versus benzodiazepine systems also shows notable differences in ring flexibility and preferred geometries. Benzodiazepine derivatives typically exhibit greater conformational flexibility due to the presence of two nitrogen atoms that can undergo pyramidal inversion processes. In contrast, the benzoxazepine system shows more restricted conformational behavior due to the presence of the more rigid oxygen atom within the ring structure.

Properties

IUPAC Name |

7-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO/c10-8-1-2-9-7(5-8)6-11-3-4-12-9/h1-2,5,11H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYHQHLWCSBUSBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(CN1)C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1042628-09-0 | |

| Record name | 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Step 1: Formation of 4-(4-chlorobenzene amino)-4-oxo-butyric acid

- Starting material: 4-chloroaniline

- Reagent: Succinic anhydride

- Solvent: Organic solvent, often reflux conditions

- Reaction: 4-chloroaniline reacts with succinic anhydride under reflux to form 4-(4-chlorobenzene amino)-4-oxo-butyric acid.

- Outcome: High yield and purity of intermediate compound 4, which is crucial for subsequent steps.

Step 2: Amino Protection with Tosyl Chloride

- Intermediate: 4-(4-chlorobenzene amino)-4-oxo-butyric acid

- Reagent: Tosyl chloride (p-toluenesulfonyl chloride)

- Conditions: Alkali environment in solvent

- Reaction: The amino group is protected by tosylation to form 4-(N-(4-chloro-phenyl)-4-(4-methylbenzenesulfonyl amino)-4-oxo-butyric acid.

- Purpose: Protection facilitates selective reactions in the next step and prevents side reactions.

Alternative Synthetic Method (From Related Benzazepine Synthesis)

Another documented synthetic approach involves:

- Formation of 4-(4-chloroanilino)-4-ketobutyric acid by refluxing 4-chloroaniline with succinic anhydride.

- Cyclization using aluminum trichloride in ethylene dichloride solvent at 55–70°C to form 7-chloro-3,4-tetrahydrobenzo[b]azepine-2,5-diketone.

- Subsequent ketalization with ethylene glycol and p-toluenesulfonic acid in toluene or dimethylbenzene to protect diketone functionalities.

- Reduction with sodium borohydride and boron trifluoride etherate in tetrahydrofuran under nitrogen atmosphere to yield the tetrahydrobenzazepine ketone.

This method emphasizes careful temperature control and use of protecting groups to achieve the final product with high purity and yield.

Summary Table of Key Reaction Steps

| Step | Reaction Description | Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|

| 1 | Acylation of 4-chloroaniline with succinic anhydride | Reflux in organic solvent | 4-(4-chlorobenzene amino)-4-oxo-butyric acid | High yield, key intermediate |

| 2 | Amino group protection by tosylation | Tosyl chloride, alkali solvent | Tosyl-protected keto acid | Prevents side reactions |

| 3 | Intramolecular cyclization & tosyl group removal | Condensing agent, reflux | This compound-2,5-diketone | Target diketone intermediate |

| 4 | Optional ketalization (for related benzazepine synthesis) | Ethylene glycol, p-toluenesulfonic acid, reflux | Ketal-protected diketone | Protects diketone for reduction step |

| 5 | Reduction to tetrahydrobenzazepine ketone (alternative) | NaBH4, BF3·THF complex, THF, nitrogen atmosphere | 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepine-5-one | Temperature controlled for selectivity |

Research Findings and Optimization Notes

- The use of 4-chloroaniline as a starting material is advantageous due to its low cost and availability.

- Protection of the amino group with tosyl chloride is critical to prevent unwanted side reactions during cyclization.

- Cyclization conditions require precise temperature control to maximize yield and minimize by-products.

- The diketone intermediate formed is a versatile precursor for further transformations, including chiral resolution and functionalization.

- Alternative methods involving aluminum trichloride catalysis and ketal protection offer routes to related benzazepine derivatives with potential for scale-up.

- Reduction steps with sodium borohydride and boron trifluoride etherate enable conversion to reduced benzazepine forms under mild conditions.

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.

Major Products Formed:

Oxidation: Formation of corresponding oxo derivatives.

Reduction: Reduction products with different degrees of saturation.

Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine has been investigated for its antitumor and antimicrobial properties. Research indicates that it can inhibit specific enzymes involved in cancer cell proliferation and may interact with molecular targets such as squalene synthase, which is crucial for cholesterol biosynthesis .

Case Study: Anticancer Activity

A study demonstrated that derivatives of benzoxazepines exhibited significant anticancer activity against various cancer cell lines. The mechanism involved the inhibition of cell cycle progression and induction of apoptosis .

Neuropharmacology

The compound has been explored for its potential in treating neurological disorders due to its ability to modulate neurotransmitter systems. Its structural similarity to known neuroactive compounds positions it as a candidate for drug development targeting conditions such as anxiety and depression.

Case Study: Neurological Effects

In vivo studies have shown that modifications in the structure of benzoxazepines can enhance their efficacy in modulating serotonin receptors, leading to improved outcomes in animal models of depression .

Synthesis of Complex Molecules

In synthetic chemistry, this compound serves as a valuable building block for creating more complex molecules. Its ability to undergo various chemical reactions (oxidation, reduction, substitution) makes it versatile for developing new pharmaceutical agents .

Mechanism of Action

The mechanism by which 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the context of its application and the specific biological system involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, physicochemical, and functional distinctions between 7-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride and related benzoxazepine derivatives:

Table 1: Structural and Physicochemical Comparison

Key Comparative Insights

Substituent Effects on Pharmacokinetics

- Halogen Position : The 7-chloro derivative (1042628-09-0) and 8-bromo analog (1352707-91-5) exhibit distinct electronic profiles due to halogen placement. Bromine’s larger atomic radius may enhance lipophilicity and membrane permeability compared to chlorine .

- Electron-Withdrawing Groups : The 7-nitro derivative (216008-27-4) demonstrates reduced metabolic stability due to the nitro group’s reactivity, limiting its utility in drug design compared to the more stable 7-fluoro analog (EN300-1655797) .

The 2,2-dimethyl-7-fluoro derivative (1782060-37-0) introduces conformational rigidity, which may stabilize bioactive conformations but limit binding to flexible targets .

Molecular Weight and Drug-Likeness Derivatives with extended substituents (e.g., 1185026-27-0, MW = 319.83) exceed typical thresholds for CNS drugs (MW < 300), suggesting peripheral target applications .

Synthetic Accessibility

- The 7-chloro derivative is synthesized in a high-yield, two-step process, whereas analogs like the 7-methyl-5-phenyl compound require multi-step routes (5 steps) with lower overall efficiency .

Biological Activity

7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine is a compound belonging to the benzoxazepine class, characterized by its unique molecular structure and potential pharmacological properties. The compound's molecular formula is with a molecular weight of approximately 182.65 g/mol. This article explores its biological activity, focusing on its interactions with various biological targets and its potential therapeutic applications.

The primary mechanism of action of this compound involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. This interaction is crucial for modulating neurotransmission and has implications for treating anxiety disorders and other neurological conditions.

1. GABA Receptor Modulation

The compound has been shown to bind effectively to GABA-A receptor subunits. This binding increases the receptor's affinity for GABA, thereby enhancing inhibitory neurotransmission. Such activity positions it as a potential candidate for developing anxiolytic medications.

2. Enzyme Interaction

This compound also interacts with various enzymes involved in metabolic pathways. For instance, it has been studied for its inhibitory effects on squalene synthase , an enzyme critical in cholesterol biosynthesis. This suggests potential applications in managing hyperlipidemia and related cardiovascular diseases .

Research Findings

A series of studies have evaluated the compound's biological activity:

Case Study 1: Anxiolytic Effects

In a controlled study involving animal models, administration of this compound resulted in a marked decrease in anxiety-like behaviors as measured by the elevated plus maze test. The results indicated a dose-dependent response correlating with increased GABA receptor activation.

Case Study 2: Cholesterol Biosynthesis

Another study focused on the compound's role in inhibiting squalene synthase demonstrated that treatment with varying concentrations led to a significant decrease in cholesterol levels in vitro. This finding supports its potential use in developing therapies for dyslipidemia .

Q & A

Q. What are the key considerations for synthesizing 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine?

The synthesis typically involves reduction of carbonyl groups or cyclization reactions. For example:

- Carbonyl reduction : Reduction of 5-oxo- or 3-oxo-tetrahydrobenzoxazepine precursors using catalytic hydrogenation or metal hydrides (e.g., NaBH) under controlled conditions .

- Cyclization strategies : Scandium or copper triflate-catalyzed acylaminoalkylation of α-methoxy-isoindolones has been reported to form the benzoxazepine core efficiently .

- Purity validation : Post-synthesis purification via recrystallization or chromatography is critical, as impurities may affect downstream pharmacological studies .

Q. How should researchers handle this compound safely given limited toxicity data?

- Safety protocols : Use personal protective equipment (PPE), including gloves, lab coats, and fume hoods, due to its classification under acute toxicity categories (oral, dermal, inhalation; Category 4) .

- Environmental precautions : Treat as a potential biohazard; avoid release into water systems due to unknown ecotoxicity .

- Storage : Store in a cool, dry environment under inert gas (e.g., N) to prevent degradation .

Q. What analytical methods are recommended for characterizing this compound?

- Structural elucidation : Use H/C NMR to confirm the benzoxazepine ring and chlorine substitution patterns. Mass spectrometry (HRMS) validates molecular weight .

- Purity assessment : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended, targeting ≥95% purity for biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data across studies?

- Mechanistic validation : Perform enzyme kinetics assays (e.g., IC determination) and molecular docking studies to confirm target engagement (e.g., neurotransmitter receptors) .

- Batch variability analysis : Compare synthesis batches using HPLC and NMR to rule out impurities or stereochemical inconsistencies .

- Dose-response studies : Use in vitro models (e.g., cell-based assays) to establish reproducible efficacy thresholds .

Q. What strategies optimize the pharmacological properties of this compound?

- Structure-activity relationship (SAR) studies : Modify the chloro-substituent or introduce functional groups (e.g., sulfonamides, allyl chains) to enhance binding affinity or metabolic stability .

- Prodrug design : Attach hydrolyzable groups (e.g., esters) to improve bioavailability .

- In silico modeling : Use molecular dynamics simulations to predict interactions with biological targets and optimize lead compounds .

Q. How can researchers assess the compound’s stability under experimental conditions?

- Thermal stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures .

- Solution stability : Monitor degradation in common solvents (e.g., DMSO, PBS) via UV-Vis spectroscopy over 24–72 hours .

- Light sensitivity : Store samples in amber vials and assess photodegradation using accelerated light-exposure tests .

Q. What methodologies are used to evaluate its environmental impact in preclinical research?

- Biodegradation assays : Use OECD 301 protocols to test aerobic degradation in soil/water systems, though data may be limited .

- Ecotoxicity screening : Employ Daphnia magna or Vibrio fischeri assays to estimate acute toxicity thresholds .

- Bioaccumulation potential : Calculate log values (e.g., using HPLC-derived retention times) to predict lipid solubility .

Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.